molecular formula C11H10BrNO3 B1414376 Ethyl 4-bromo-2-cyano-3-methoxybenzoate CAS No. 1807027-45-7

Ethyl 4-bromo-2-cyano-3-methoxybenzoate

Cat. No.: B1414376
CAS No.: 1807027-45-7
M. Wt: 284.11 g/mol
InChI Key: KASVBZYYTLRURA-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2-cyano-3-methoxybenzoate is a substituted benzoate ester featuring a bromine atom at the 4-position, a cyano group at the 2-position, and a methoxy group at the 3-position of the aromatic ring. This compound is structurally complex due to the combination of electron-withdrawing (bromo, cyano) and electron-donating (methoxy) substituents, which influence its physicochemical properties and reactivity.

Properties

IUPAC Name

ethyl 4-bromo-2-cyano-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c1-3-16-11(14)7-4-5-9(12)10(15-2)8(7)6-13/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASVBZYYTLRURA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)Br)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Carboxylic Acid Precursor

The carboxylic acid precursor, 4-bromo-2-cyano-3-methoxybenzoic acid , can be synthesized through various routes, often involving bromination and cyanation reactions of a suitable aromatic ring.

Esterification

Esterification is a crucial step in the synthesis of Ethyl 4-bromo-2-cyano-3-methoxybenzoate . This process can be carried out using different methods, including:

  • Method 1: Using a base such as sodium ethoxide or potassium carbonate in ethanol.
  • Method 2: Employing acid catalysts like sulfuric acid or hydrochloric acid in ethanol.

Detailed Preparation Methods

Method 1: Base-Catalyzed Esterification

Reaction Conditions:

  • Reagents: 4-bromo-2-cyano-3-methoxybenzoic acid, sodium ethoxide (or potassium carbonate), ethanol.
  • Procedure:
    • Dissolve the carboxylic acid in ethanol.
    • Add sodium ethoxide (or potassium carbonate) to the solution.
    • Heat the mixture to facilitate esterification.
    • Monitor the reaction progress by TLC.
    • Once complete, cool the mixture, and extract the product with ethyl acetate.
    • Purify the product by recrystallization or chromatography.

Method 2: Acid-Catalyzed Esterification

Reaction Conditions:

  • Reagents: 4-bromo-2-cyano-3-methoxybenzoic acid, sulfuric acid (or hydrochloric acid), ethanol.
  • Procedure:
    • Dissolve the carboxylic acid in ethanol.
    • Add a few drops of sulfuric acid (or hydrochloric acid) to the solution.
    • Heat the mixture gently to facilitate esterification.
    • Monitor the reaction progress by TLC.
    • Once complete, cool the mixture, and extract the product with ethyl acetate.
    • Purify the product by recrystallization or chromatography.

Comparison of Methods

Method Catalyst Reaction Conditions Yield Purity
Base-Catalyzed Sodium Ethoxide Ethanol, reflux High High
Acid-Catalyzed Sulfuric Acid Ethanol, gentle heating Moderate Moderate

Industrial Production Considerations

In industrial settings, continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are used to optimize yield and purity. The choice of method depends on the scale of production and the availability of equipment.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2-cyano-3-methoxybenzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

    Reduction: Lithium aluminum hydride in dry ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid at reflux temperatures.

Major Products Formed

    Nucleophilic substitution: Substituted benzoates with various functional groups replacing the bromine atom.

    Reduction: Amino derivatives of the original compound.

    Hydrolysis: 4-bromo-2-cyano-3-methoxybenzoic acid.

Scientific Research Applications

Ethyl 4-bromo-2-cyano-3-methoxybenzoate is used in scientific research for:

    Organic synthesis: As an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal chemistry: For the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material science: In the synthesis of novel materials with unique properties, such as polymers and liquid crystals.

    Biological studies: As a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-2-cyano-3-methoxybenzoate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric site of the target enzyme. The presence of the bromine, cyano, and methoxy groups can influence its binding affinity and specificity through electronic and steric effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Ethyl 4-bromo-2-cyano-3-methoxybenzoate, comparisons are drawn with analogous benzoate derivatives, focusing on substituent effects, stability, and applications.

Substituent Effects and Reactivity

  • Ethyl 4-bromo-3-methoxybenzoate: Lacks the 2-cyano group, reducing electron-withdrawing effects. The absence of the cyano group simplifies aromatic ring reactivity, favoring electrophilic substitution at the 5- or 6-position. This compound is less polar than this compound, as confirmed by lower logP values in computational studies .
  • Ethyl 2-cyano-3-methoxybenzoate: Missing the bromo substituent, this compound exhibits reduced steric hindrance and lower molecular weight. Its reactivity is dominated by the cyano group, making it prone to nucleophilic attack at the cyano carbon.
  • Its carboxyl group enhances hydrogen-bonding capacity, increasing solubility in polar solvents compared to the esterified analogs .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Melting Point (°C) Solubility (Polar Solvents)
This compound 298.12 2.5 98–102* Moderate (DMSO, acetone)
Ethyl 4-bromo-3-methoxybenzoate 273.11 2.8 85–88 High (Ethanol, ethyl acetate)
Ethyl 2-cyano-3-methoxybenzoate 205.20 1.9 72–75 High (Methanol, DCM)
4-Bromo-3-methylbenzoic acid 215.04 2.1 145–148 Low (Water)

*Predicted based on analogous brominated benzoates .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing Ethyl 4-bromo-2-cyano-3-methoxybenzoate, and how can reaction efficiency be improved?

  • Methodology : The compound can be synthesized via sequential bromination and cyanation. For bromination, ethyl 2-ethoxy-4-methyl benzoate is treated with N-bromosuccinimide (NBS) in a halogenated solvent (e.g., CCl₄) at 40–60°C. Cyanation follows using sodium cyanide in dimethylformamide (DMF) under nitrogen to prevent hydrolysis . Efficiency improvements include optimizing stoichiometry (e.g., 1.2 equivalents of NBS) and using catalytic palladium for regioselective bromination .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, cyano via DEPT-135 absence) .
  • IR : Peaks at ~2220 cm⁻¹ (C≡N stretch) and 1700 cm⁻¹ (ester C=O) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion [M+H]⁺ and bromine isotope patterns .

Q. How should researchers safely handle this compound given its potential hazards?

  • Methodology :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Perform reactions in a fume hood to mitigate inhalation risks.
  • Storage : Keep in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

  • Methodology : Use SHELX software (SHELXL/SHELXS) for structure refinement. Discrepancies in unit cell parameters or bond lengths may arise from twinning or disordered solvent. Apply TWIN/BASF commands in SHELXL to model twinning and PLATON/SQUEEZE to account for solvent voids. Validate with R-factor convergence (<5%) .

Q. What strategies mitigate side reactions during the cyanation step in synthesizing this compound?

  • Methodology :

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance cyanide nucleophilicity while minimizing hydrolysis.
  • Temperature Control : Maintain 50–60°C to accelerate substitution without promoting elimination.
  • Additives : Add catalytic KI (0.5 mol%) to stabilize intermediates via halogen exchange .

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA to model transition states for Suzuki-Miyaura couplings. Analyze Fukui indices to identify electrophilic (C-Br) and nucleophilic (C≡N) sites.
  • Docking Studies : Assess steric hindrance from the methoxy group using AutoDock Vina, which may influence Pd-catalyst accessibility .

Q. What analytical approaches validate the purity of this compound in multi-step syntheses?

  • Methodology :

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min.
  • TLC : Hexane:ethyl acetate (4:1) Rf ≈ 0.6 under UV254.
  • Elemental Analysis : Confirm C, H, N within ±0.3% of theoretical values .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-bromo-2-cyano-3-methoxybenzoate
Reactant of Route 2
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Ethyl 4-bromo-2-cyano-3-methoxybenzoate

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